molecular formula C2H8N10O6 B14255312 (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid CAS No. 254879-84-0

(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid

Katalognummer: B14255312
CAS-Nummer: 254879-84-0
Molekulargewicht: 268.15 g/mol
InChI-Schlüssel: KYFCBHJSGKBNQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid is a compound that features a tetrazine ring substituted with hydrazine groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine typically involves the reaction of substituted nitriles with hydrazine in the presence of dichloromethane (DCM) and ethanol (EtOH). This reaction is often followed by oxidation using sodium nitrite (NaNO2) in acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired tetrazine ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted and solid-phase synthesis techniques can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium nitrite, acetic acid, hydrazine, and various electrophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds .

Wirkmechanismus

The mechanism of action of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and the derivatives of the compound being used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine is unique due to its specific substitution pattern and high nitrogen content, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

254879-84-0

Molekularformel

C2H8N10O6

Molekulargewicht

268.15 g/mol

IUPAC-Name

(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid

InChI

InChI=1S/C2H6N8.2HNO3/c3-5-1-7-9-2(6-4)10-8-1;2*2-1(3)4/h3-4H2,(H,5,7,8)(H,6,9,10);2*(H,2,3,4)

InChI-Schlüssel

KYFCBHJSGKBNQU-UHFFFAOYSA-N

Kanonische SMILES

C1(=NN=C(N=N1)NN)NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.